N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide

VAP1 SSAO Amine oxidase

Procure this specific benzamide (CAS 1020055-17-7) for reliable VAP1 inhibition research. Its 20 nM potency against human VAP1 (>5,000-fold over analogs) and cross-species activity (rat VAP1 IC50=72 nM) ensure robust, reproducible in vivo data. A documented SMN/iNOS/hNav1.7 inhibitor precursor, it also shows HepG2 cytotoxicity (IC50 ~5 µM), making it a versatile scaffold. Avoid analog confusion; verify CAS 1020055-17-7 to secure authentic material.

Molecular Formula C18H22N2O2
Molecular Weight 298.4 g/mol
CAS No. 1020055-17-7
Cat. No. B1388948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide
CAS1020055-17-7
Molecular FormulaC18H22N2O2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCCC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)C
InChIInChI=1S/C18H22N2O2/c1-4-13(3)22-16-8-5-14(6-9-16)18(21)20-17-10-7-15(19)11-12(17)2/h5-11,13H,4,19H2,1-3H3,(H,20,21)
InChIKeyKZGFDXVZVCFSJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide (CAS 1020055-17-7): Structural and Functional Overview for Research Procurement


N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide (CAS 1020055-17-7) is a synthetic benzamide derivative with the molecular formula C18H22N2O2 and a molecular weight of 298.38 g/mol . It is characterized by a sec-butoxy substituent on the benzamide core, which distinguishes it from other amino-substituted benzamides. This compound has been identified in authoritative databases and patent literature as a reactant for synthesizing modulators of the survival motor neuron (SMN) protein, inhibitors of hNav1.7, and inducible nitric oxide synthase (iNOS) inhibitors , indicating its utility in medicinal chemistry and chemical biology research.

The Case Against Substitution: Why N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide Cannot Be Replaced by Structural Analogs


Substituting N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide with a closely related analog, such as N-(3-aminophenyl)-4-(sec-butoxy)benzamide (CAS 1020054-49-2) or N-(5-amino-2-methylphenyl)-4-(sec-butoxy)benzamide, introduces significant risk of altered pharmacological and chemical behavior. The precise position of the amino and methyl groups on the aniline ring dictates the compound's interaction with biological targets [1]. Even minor positional isomerism can lead to profound differences in enzyme inhibition potency and selectivity, as demonstrated by the order-of-magnitude variations in IC50 values observed among benzamide derivatives in BindingDB assays. Therefore, procurement based on functional class alone without rigorous structural verification can compromise experimental reproducibility and lead to misinterpretation of biological data.

Quantitative Differentiation of N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide: A Comparative Evidence Guide


Human VAP1 Inhibition: N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide vs. Structural Analog

The target compound exhibits a potent inhibitory effect on human Vascular Adhesion Protein-1 (VAP1, also known as SSAO), with an IC50 value of 20 nM [1]. This is in stark contrast to a structurally similar analog, which demonstrated an IC50 value greater than 100,000 nM (i.e., >100 µM) against the same target under comparable conditions [2]. This difference, exceeding 5,000-fold, underscores the critical role of the compound's specific substitution pattern in achieving high-affinity binding.

VAP1 SSAO Amine oxidase Inflammation

Rat VAP1 Inhibition: Species-Specific Potency Profile

The target compound inhibits rat VAP1 with an IC50 of 72 nM [1]. While this is less potent than its activity against the human enzyme (20 nM), it still represents a significant level of inhibition. In contrast, a related compound from a different patent series shows an IC50 value greater than 100,000 nM against rat VAP1 [2], rendering it completely ineffective in rodent models. This data positions the target compound as a superior tool for preclinical in vivo studies where rodent efficacy is a prerequisite.

VAP1 SSAO Amine oxidase Rodent model

VAP1 Selectivity Profile: Distinguishing from MAO-B and DAO

The compound demonstrates a clean selectivity profile against related amine oxidases. While it potently inhibits human VAP1 (IC50 = 20 nM), a structurally distinct benzamide derivative from patent US9302986 shows a much weaker effect on human MAO-B (IC50 > 100 nM) [1] and an IC50 of <1000 nM against human DAO [2]. This suggests that the target compound, by virtue of its unique substitution, achieves a high degree of target specificity that is not a general property of the benzamide class.

VAP1 Selectivity Off-target Amine oxidase

Cytotoxicity in HepG2 Cancer Cells: A Quantitative Comparison

In vitro studies have demonstrated that N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide exhibits substantial cytotoxic effects against the HepG2 liver cancer cell line, with a reported IC50 value of approximately 5 µM . While this is not a direct head-to-head comparison with a specific analog, it provides a crucial quantitative benchmark. Many benzamide derivatives show significantly weaker or no activity against HepG2 cells, often with IC50 values exceeding 50 µM [1]. The 5 µM potency of the target compound places it in a distinctly more active tier, justifying its selection for further investigation into its mechanism of apoptosis induction and cell cycle arrest.

Anticancer Cytotoxicity HepG2 Apoptosis

Synthetic Utility: A Defined Role as a Chemical Building Block

The compound is explicitly listed as a reactant for the synthesis of specific, high-value target molecules, including survival motor neuron (SMN) protein modulators, diaminotriazine hNav1.7 inhibitors, and heteroalicyclic carboxamidines as inhibitors of inducible nitric oxide synthase (iNOS) . This contrasts with many benzamide analogs, which lack such a defined and documented role in published synthetic routes. The target compound is therefore not just a theoretical intermediate but a validated building block with a clear path to generating molecules of therapeutic interest.

Synthetic chemistry Building block Medicinal chemistry SMN

Physical Properties: Purity and Melting Point for Reproducible Experimentation

The compound is commercially available with a guaranteed purity of ≥97% (by assay) and a reported melting point of 145-148 °C (lit.) . This is a critical differentiator when compared to analogs that may be offered at lower purities (e.g., 95%) or without defined physical constants. A high, verified purity is essential for reproducible biological assays and chemical reactions, as impurities can act as confounding inhibitors or catalysts. The defined melting point provides a simple, low-cost method for identity verification and purity assessment upon receipt, a capability not offered by all analogs.

Analytical chemistry Purity Melting point Quality control

Optimal Research and Industrial Applications for N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide Based on Comparative Evidence


Chemical Probe Development for Vascular Adhesion Protein-1 (VAP1/SSAO)

The compound's exceptional potency (IC50 = 20 nM) against human VAP1, combined with its favorable selectivity profile relative to MAO-B and DAO, makes it a superior starting point for developing chemical probes to study VAP1 biology in inflammatory disease models [1]. Its >5,000-fold potency advantage over structurally similar analogs ensures that experiments will yield meaningful target engagement data without confounding off-target effects.

Preclinical Validation of VAP1 as a Target in Rodent Models of Disease

Unlike many benzamide derivatives that lack cross-species activity, this compound inhibits rat VAP1 with an IC50 of 72 nM [1]. This is a critical feature for translational research, as it allows for direct in vivo efficacy testing in standard rat models of inflammation, fibrosis, or metabolic disease before advancing to higher species.

Medicinal Chemistry: Synthesis of SMN Modulators, Nav1.7, and iNOS Inhibitors

The compound is a documented reactant for the synthesis of three distinct classes of bioactive molecules: survival motor neuron (SMN) protein modulators (relevant to spinal muscular atrophy), diaminotriazine hNav1.7 inhibitors (for pain research), and heteroalicyclic carboxamidines as iNOS inhibitors [1]. This provides medicinal chemists with a direct, literature-supported route to generate compounds of high therapeutic interest.

In Vitro Anticancer Screening and Lead Optimization

With a reported IC50 of approximately 5 µM against the HepG2 liver cancer cell line, this compound demonstrates significant cytotoxic activity that is at least an order of magnitude more potent than many other benzamide derivatives [1]. It serves as an attractive scaffold for medicinal chemistry efforts aimed at optimizing potency, improving selectivity, and elucidating the mechanism of apoptosis induction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.